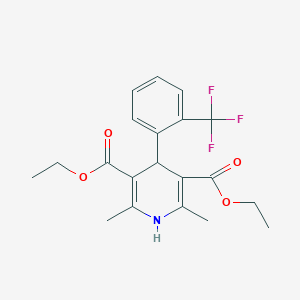
4-(2-Trifluoromethylphenyl)-3,5-dicarbethoxy-2,6-dimethyl-1,4-dihydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Trifluoromethylphenyl)-3,5-dicarbethoxy-2,6-dimethyl-1,4-dihydropyridine (also known as TTA-351) is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of dihydropyridines, which are widely used as calcium channel blockers. TTA-351 has been shown to possess unique pharmacological properties that make it a promising candidate for the treatment of various diseases.
作用機序
TTA-351 exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in the regulation of inflammation and immune responses. TTA-351 also activates the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
生化学的および生理学的効果
TTA-351 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can lead to improved cognitive function. TTA-351 has also been shown to protect neurons from damage and death, which can help to prevent the progression of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using TTA-351 in scientific research is its high purity and yield, which makes it suitable for use in a wide range of experiments. However, one of the limitations of using TTA-351 is its relatively high cost, which can limit its use in some studies.
将来の方向性
There are several future directions for research on TTA-351. One area of interest is the potential use of TTA-351 in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of TTA-351 in the treatment of metabolic disorders such as type 2 diabetes. Further research is needed to fully understand the pharmacological properties of TTA-351 and its potential therapeutic applications.
合成法
TTA-351 can be synthesized using a multistep process that involves the reaction of 2-trifluoromethylphenylacetonitrile with ethyl acetoacetate, followed by a series of chemical transformations that yield the final product. The synthesis of TTA-351 has been optimized to yield high purity and yield, making it suitable for use in scientific research.
科学的研究の応用
TTA-351 has been studied extensively for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
CAS番号 |
23191-75-5 |
|---|---|
製品名 |
4-(2-Trifluoromethylphenyl)-3,5-dicarbethoxy-2,6-dimethyl-1,4-dihydropyridine |
分子式 |
C20H22F3NO4 |
分子量 |
397.4 g/mol |
IUPAC名 |
diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H22F3NO4/c1-5-27-18(25)15-11(3)24-12(4)16(19(26)28-6-2)17(15)13-9-7-8-10-14(13)20(21,22)23/h7-10,17,24H,5-6H2,1-4H3 |
InChIキー |
ACZJZGLXRPZSLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)C |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)C |
その他のCAS番号 |
23191-75-5 |
同義語 |
1,4-dihydro- 2,6-dimethyl-4-(2-(trifluoromethyl)phenyl)-3,5- pyridinedicarboxylic acid diethyl ester 2,6-dimethyl-3,5-dicarbethoxy-4-(trifluoromethylphenyl)-1,4-dihydropyridine SK and F 24260 SK and F 24260, 14C-labeled SK and F-24260 SKF 24260 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



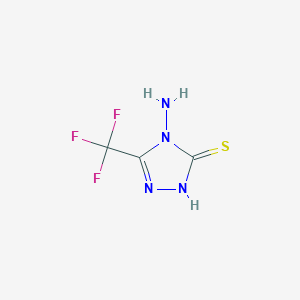
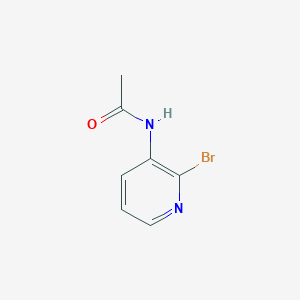
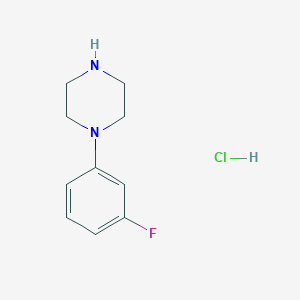
![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)
![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)
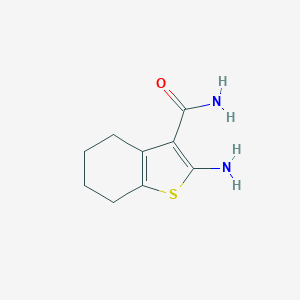
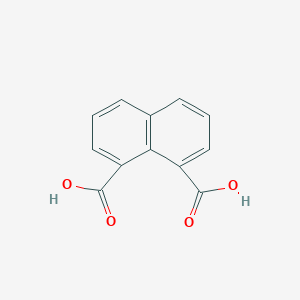
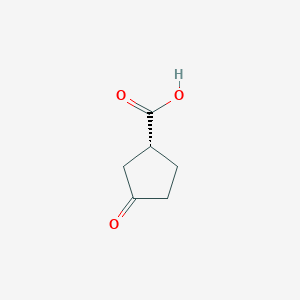
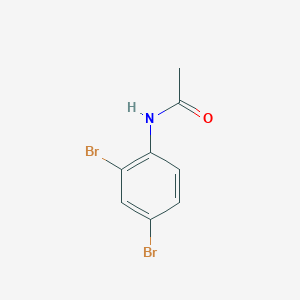
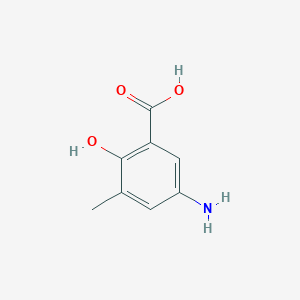

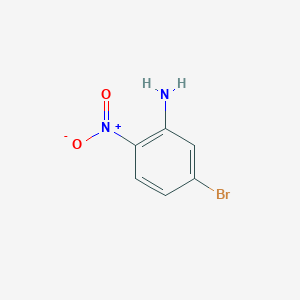
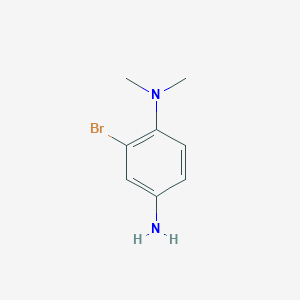
![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)